molecular formula C15H29N3O3 B13803461 (S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester

(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester

Cat. No.: B13803461
M. Wt: 299.41 g/mol
InChI Key: AZZQVSDOZJSXDW-LBPRGKRZSA-N
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Description

(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester is a compound known for its applications in pharmaceutical research and development. This compound is characterized by its BOC (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with various reagents under controlled conditions. One common method includes the reaction with butyryl chloride and varied aromatic aldehydes, followed by characterization using 1H NMR and LCMS spectral techniques .

Industrial Production Methods

Industrial production methods for 1,4-diazepane derivatives, including this compound, often involve the use of triphenylphosphine and diisopropyl azodicarboxylate in a solvent. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include butyryl chloride and aromatic aldehydes. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various substituted 1,4-diazepane derivatives, which are characterized by their biological and pharmaceutical properties .

Scientific Research Applications

(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-11(2)12(17-14(20)21-15(3,4)5)13(19)18-9-6-7-16-8-10-18/h11-12,16H,6-10H2,1-5H3,(H,17,20)/t12-/m0/s1

InChI Key

AZZQVSDOZJSXDW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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